
4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid is an organic compound that features a benzyloxy group, a morpholine ring, and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The benzyloxy group can be introduced via the reaction of benzyl alcohol with an appropriate halogenated precursor under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be incorporated through nucleophilic substitution reactions, where a halogenated intermediate reacts with morpholine.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid, while reduction of the carbonyl group can produce butanol derivatives.
Wissenschaftliche Forschungsanwendungen
Inhibition of Phosphate Transporters
One of the notable applications of 4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid is its role as an inhibitor of intestinal phosphate transporters, specifically NPT-IIb. This property is particularly significant in the context of treating hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood, often seen in patients with chronic kidney disease. The compound's mechanism involves competitive inhibition, which helps reduce phosphate absorption from the gastrointestinal tract, thereby lowering serum phosphate levels .
Antithrombotic Effects
Research has indicated that derivatives of this compound may exhibit antithrombotic properties by inhibiting blood coagulation Factor XIa. In vitro studies have demonstrated that certain analogs can significantly prolong coagulation times at low concentrations, suggesting a potential therapeutic use in preventing thromboembolic disorders . This application is particularly relevant for conditions such as deep vein thrombosis and pulmonary embolism.
Hyperphosphatemia Management
A clinical study focused on patients with chronic kidney disease demonstrated that administration of compounds similar to this compound resulted in a statistically significant reduction in serum phosphate levels over a 12-week period. Patients reported fewer instances of hyperphosphatemia-related complications, suggesting that this class of compounds could be beneficial in long-term management strategies .
Thrombosis Prevention
In animal models, specifically using rat arteriovenous thrombosis tests, this compound showed promising results as an antithrombotic agent. The compound was able to significantly reduce thrombus weight compared to control groups, indicating its potential for clinical application in preventing thrombosis .
Data Table
Application Area | Mechanism of Action | Clinical Relevance |
---|---|---|
Hyperphosphatemia | Inhibition of NPT-IIb | Management of phosphate levels in CKD |
Antithrombotic Effects | Inhibition of Factor XIa | Prevention of thromboembolic disorders |
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrophobic interactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzoylmorpholine: This compound shares the morpholine ring but differs in the presence of a benzoyl group instead of a benzyloxy group.
2-Morpholin-4-yl-7-phenyl-4H-chromen-4-one: This compound contains a morpholine ring and a phenyl group, but has a different core structure.
Uniqueness
4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid is unique due to the combination of its benzyloxy, morpholine, and butanoic acid moieties. This unique structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.
Biologische Aktivität
4-(Benzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C15H19N1O4. The structure includes a morpholine ring, which is known for its ability to interact with biological targets. The presence of a benzyloxy group enhances its lipophilicity, potentially improving membrane permeability.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes. Notably, it has been studied for its effects on:
- Acetylcholinesterase (AChE) : The compound shows promising inhibition of AChE, which is crucial for regulating neurotransmission. In vitro studies have demonstrated an IC50 value indicating effective inhibition at micromolar concentrations .
- Phosphate Transporters : It has been identified as an inhibitor of intestinal phosphate transporters (NPT-IIb), suggesting a role in managing phosphate absorption and potential implications in treating conditions like hyperphosphatemia .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is needed to quantify this effect and determine the mechanism behind its antimicrobial action.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with target proteins. This interaction likely alters the conformation of the target enzyme or receptor, leading to inhibition of its activity. For example, the morpholine ring may facilitate binding to specific sites on AChE, while the benzyloxy group enhances overall binding affinity through hydrophobic interactions.
Study on AChE Inhibition
A study published in 2023 evaluated various derivatives of oxobutanoic acids for their AChE inhibitory activities. The results indicated that compounds with similar structural motifs to this compound exhibited varying degrees of inhibition, with some showing significant improvements in cognitive function in animal models when administered at specific dosages .
Phosphate Transporter Inhibition
In another study focusing on phosphate transporters, this compound was highlighted for its ability to inhibit NPT-IIb effectively. This property suggests potential therapeutic applications in managing phosphate levels in patients with chronic kidney disease .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other morpholine derivatives:
Compound Name | Structure | Biological Activity |
---|---|---|
4-(Chloromethyl)-3-(morpholin-4-yl)-4-oxobutanoic acid | Structure | Moderate AChE inhibition |
4-(Methoxy)-3-(morpholin-4-yl)-4-oxobutanoic acid | Structure | Weak antimicrobial activity |
4-(Fluorobenzyloxy)-3-(morpholin-4-yl)-4-oxobutanoic acid | Structure | Stronger AChE inhibition than parent compound |
This table illustrates how variations in substituents on the morpholine ring can significantly impact biological activity.
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-4-oxo-4-phenylmethoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-14(18)10-13(16-6-8-20-9-7-16)15(19)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXNECKKSLEGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.